molecular formula C11H11NO B115360 4-Methoxy-7-methylquinoline CAS No. 141813-06-1

4-Methoxy-7-methylquinoline

Cat. No. B115360
CAS RN: 141813-06-1
M. Wt: 173.21 g/mol
InChI Key: GLUHCNQUUKDDIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-7-methylquinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. It is a yellow crystalline powder with the molecular formula C11H11NO. 4-Methoxy-7-methylquinoline is widely used in scientific research applications due to its unique properties and potential therapeutic benefits.

Scientific Research Applications

4-Methoxy-7-methylquinoline has been extensively studied for its potential therapeutic benefits. It has been found to possess anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.

Mechanism Of Action

The exact mechanism of action of 4-Methoxy-7-methylquinoline is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways and enzymes in the body.
Biochemical and Physiological Effects:
Studies have shown that 4-Methoxy-7-methylquinoline can reduce oxidative stress and inflammation in the body. It has also been found to inhibit the growth of various bacteria and fungi. Additionally, it has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

Advantages And Limitations For Lab Experiments

One of the major advantages of 4-Methoxy-7-methylquinoline is its broad range of therapeutic effects. It can be used to treat various diseases and conditions, including cancer, inflammation, and infections. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of 4-Methoxy-7-methylquinoline.

Future Directions

There are several potential future directions for research on 4-Methoxy-7-methylquinoline. One area of interest is its potential use in combination therapy for cancer treatment. Another area of research is the development of novel derivatives of 4-Methoxy-7-methylquinoline with improved therapeutic properties. Additionally, further studies are needed to determine the mechanism of action and safety profile of this compound.

Synthesis Methods

4-Methoxy-7-methylquinoline can be synthesized by several methods, including the Pfitzinger reaction, Skraup synthesis, and Friedlander synthesis. The most commonly used method is the Skraup synthesis, which involves the condensation of aniline, glycerol, and sulfuric acid with 4-methoxybenzaldehyde.

properties

CAS RN

141813-06-1

Product Name

4-Methoxy-7-methylquinoline

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

4-methoxy-7-methylquinoline

InChI

InChI=1S/C11H11NO/c1-8-3-4-9-10(7-8)12-6-5-11(9)13-2/h3-7H,1-2H3

InChI Key

GLUHCNQUUKDDIG-UHFFFAOYSA-N

SMILES

CC1=CC2=NC=CC(=C2C=C1)OC

Canonical SMILES

CC1=CC2=NC=CC(=C2C=C1)OC

synonyms

4-METHOXY-7-METHYLQUINOLINE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.